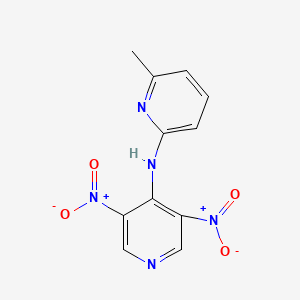![molecular formula C18H18FIN2O3S B5024523 1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide](/img/structure/B5024523.png)
1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide" belongs to a class of compounds known for their diverse chemical and biological properties. Piperidine derivatives, in particular, have been extensively researched for their potential applications in pharmaceuticals due to their structural versatility and reactivity, which allow for the synthesis of a wide range of biologically active molecules.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. For example, Khalid et al. (2013) synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which involved dynamic pH control and subsequent substitution at the oxygen atom with different electrophiles (Khalid et al., 2013). These methodologies can be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their chemical reactivity and interaction with biological targets. X-ray crystallography is a common technique used for structural determination, providing insights into the compound's conformation and stereochemistry. Berredjem et al. (2010) utilized X-ray crystallography to determine the structure of a related compound, 4-phenyl-piperazine-1-sulfonylamide, highlighting the importance of molecular structure in understanding the properties of these compounds (Berredjem et al., 2010).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, which are essential for the synthesis of complex molecules. The presence of the sulfonyl and carboxamide groups in "this compound" suggests that it would participate in reactions typical of these functional groups, offering a pathway to a wide range of derivatives with potential biological activity.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's application in pharmaceutical formulations, affecting its stability, bioavailability, and delivery. Research on similar compounds provides a foundation for predicting the physical properties of "this compound" and optimizing its pharmaceutical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the piperidine derivatives. Studies on similar compounds reveal insights into their potential as inhibitors or agonists of biological targets, guiding the design and development of new therapeutic agents. For instance, the synthesis and evaluation of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives by Khalid et al. (2014) demonstrate the utility of these compounds in exploring biological activities (Khalid et al., 2014).
Orientations Futures
The study of novel piperidine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the synthesis of pharmaceuticals . Further studies could explore the biological activity of this compound, as well as its potential uses in drug development.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-iodophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FIN2O3S/c19-14-1-7-17(8-2-14)26(24,25)22-11-9-13(10-12-22)18(23)21-16-5-3-15(20)4-6-16/h1-8,13H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUWYWJLWQIFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5024459.png)
![N-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5024469.png)
![2-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}amino)ethanol hydrochloride](/img/structure/B5024472.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5024480.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5024490.png)
![5-imino-6-(4-nitrobenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024498.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5024507.png)
![methyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5024509.png)
![N-(3-chlorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5024521.png)
![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5024524.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5024529.png)
![N-(2-fluorophenyl)-2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5024534.png)